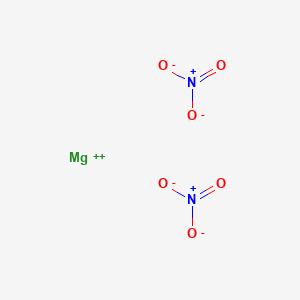
Magnesium nitrate
Cat. No. B078771
Key on ui cas rn:
10377-60-3
M. Wt: 148.32 g/mol
InChI Key: YIXJRHPUWRPCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04289816
Procedure details


4.1 parts by weight of water and 1 part by weight of magnesium nitrate hexahydrate were mixed to provide a solution of magnesium nitrate. The thus prepared solution of aqueous magnesium nitrate was applied to a glassware article utilizing substantially identical conditions as those employed in Example 1. The resulting "hot end" coating was transparent and attractive in appearance, and the article after "cold end" coating provided good lubrication both dry and wet when tested in a manner identical to that utilized in Example 1.
Name
magnesium nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Mg+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|
|
Inputs


Step One
|
Name
|
magnesium nitrate hexahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
